5-Amino-2-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenol
Description
5-Amino-2-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenol is a benzoxazole derivative characterized by a phenolic ring substituted with an amino group at the 5-position and a benzoxazole moiety at the 2-position. The benzoxazole ring itself features dimethyl substitutions at the 5- and 7-positions. This structural configuration confers unique physicochemical properties, such as enhanced lipophilicity and steric hindrance, which are critical for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C15H14N2O2 |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
5-amino-2-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenol |
InChI |
InChI=1S/C15H14N2O2/c1-8-5-9(2)14-12(6-8)17-15(19-14)11-4-3-10(16)7-13(11)18/h3-7,18H,16H2,1-2H3 |
InChI Key |
RNAQIBLSIBFUCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=C(C=C(C=C3)N)O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Amino-2-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenol typically involves the reaction of benzoxazole derivatives with amines. One common method includes the reaction of benzoxazole with an amine under specific conditions to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes involving the use of benzoxazole and amine derivatives .
Chemical Reactions Analysis
5-Amino-2-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Amino-2-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Amino-2-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, influencing their activity and leading to specific biochemical effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Amino-2-(1,3-benzoxazol-2-yl)phenol
- Structure : Lacks methyl groups on the benzoxazole ring.
- Molecular Formula : C₁₃H₁₀N₂O₂; Molecular Weight : 226.235 .
- Electronic effects differ due to the unsubstituted benzoxazole, which may alter binding affinity in biological systems (e.g., enzyme inhibition).
- Applications : Serves as a precursor for antimicrobial agents, as seen in sulfonamide derivatives .
5-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol
- Structure : Chlorine substituent at the benzoxazole 5-position.
- Molecular Formula : C₁₃H₉ClN₂O₂; Molecular Weight : 260.676 .
- Key Differences :
- Safety : Requires stringent handling protocols, as indicated by safety data sheets for related benzoxazoles .
5-Amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol
- Structure : Single methyl group at the benzoxazole 6-position.
- Molecular Formula : C₁₄H₁₂N₂O₂; Molecular Weight : 240.26 .
- Key Differences: Positional isomerism of the methyl group alters steric and electronic profiles.
5-Amino-2-(1,3-benzothiazol-2-yl)phenol
- Structure : Benzothiazole replaces benzoxazole (sulfur instead of oxygen).
- Molecular Formula : C₁₃H₁₀N₂OS; Molecular Weight : ~258.3 (estimated) .
- Key Differences :
- Sulfur’s lower electronegativity reduces hydrogen-bonding capacity, impacting solubility and target binding.
- Thiazole rings are more π-electron-deficient, influencing charge-transfer interactions in materials science applications.
Comparative Data Table
*Estimated based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
